Morpholino(thiophen-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

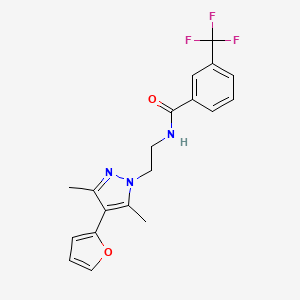

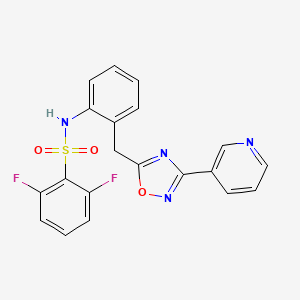

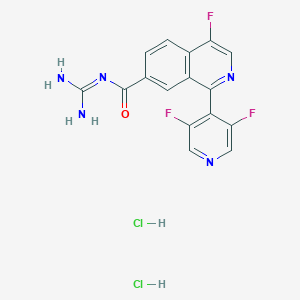

“Morpholino(thiophen-3-yl)methanone” is a chemical compound with the IUPAC name morpholino (1H-1lambda3-thiophen-3-yl)methanone . It has a molecular weight of 198.27 .

Synthesis Analysis

The synthesis of morpholino-thiophene derivatives involves a series of reactions. For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of “Morpholino(thiophen-3-yl)methanone” is complex. It involves a morpholino group attached to a thiophene ring via a methanone linkage . The InChI code for this compound is 1S/C9H12NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7,13H,2-5H2 .Chemical Reactions Analysis

The chemical reactions involving “Morpholino(thiophen-3-yl)methanone” are complex and involve multiple steps. For instance, the compound can be used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .科学的研究の応用

Gene Function Inhibition

Morpholino oligos, related to Morpholino(thiophen-3-yl)methanone in structure and function, have been tested across a range of model organisms for their ability to inhibit gene function. These studies suggest that morpholinos provide a relatively simple and rapid method to study gene function, highlighting their utility in developmental biology and genetics. The evidence supports their application in targeting maternal and zygotic gene function, with the emphasis on the importance of careful controls to ascertain their effectiveness (Heasman, 2002).

Pharmaceutical Applications

Morpholine, including Morpholino(thiophen-3-yl)methanone, and its derivatives demonstrate a broad spectrum of pharmaceutical applications. Recent years have seen scientists developing new methods for the synthesis of these derivatives, highlighting their significance in medicinal chemistry. These compounds are characterized by their potent pharmacophoric activities, suggesting their potential in drug development (Al-Ghorbani Mohammed et al., 2015).

Presence in Organic Compounds with Pharmacological Activities

Morpholine and its derivatives are present in various organic compounds developed for diverse pharmacological activities. This review emphasizes the wide range of pharmacological profiles attributed to morpholine derivatives, including their role in biochemistry and potential applications in creating new therapeutics (M. Asif & M. Imran, 2019).

将来の方向性

The future directions for “Morpholino(thiophen-3-yl)methanone” could involve further studies to understand its mechanism of action, especially its potential role as an inhibitor of Mycobacterium tuberculosis . Additionally, more research could be conducted to explore its synthesis and chemical reactions .

作用機序

Target of Action

Morpholino(thiophen-3-yl)methanone, also known as 4-[(Thiophen-3-yl)carbonyl]morpholine, is a compound that has been found to have significant biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that Morpholino(thiophen-3-yl)methanone may also interact with various cellular targets.

Mode of Action

It is suggested that similar compounds may target qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Biochemical Pathways

Based on its suggested interaction with the menaquinol cytochrome c oxidoreductase, it can be inferred that morpholino(thiophen-3-yl)methanone may affect pathways related to cellular respiration .

Pharmacokinetics

It is noted that similar compounds follow the lipinski rule in molecular prediction studies , which suggests that Morpholino(thiophen-3-yl)methanone may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit significant anti-hiv activity , suggesting that Morpholino(thiophen-3-yl)methanone may also have potent biological effects.

特性

IUPAC Name |

morpholin-4-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9(8-1-6-13-7-8)10-2-4-12-5-3-10/h1,6-7H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGKOSFBQOBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

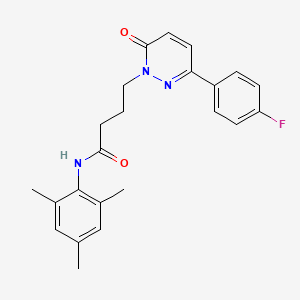

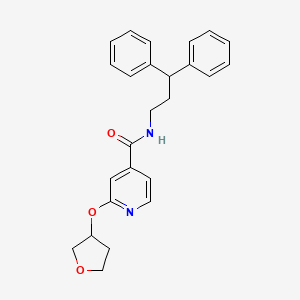

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

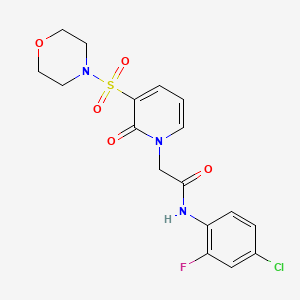

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

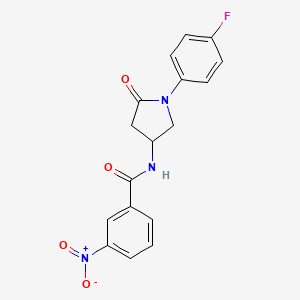

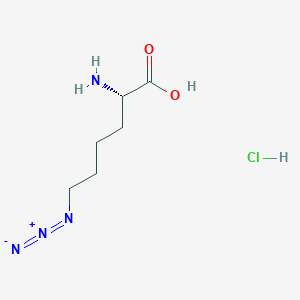

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)